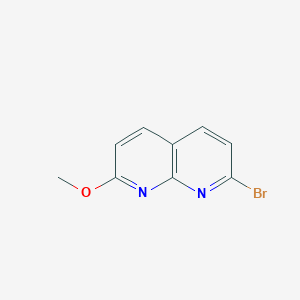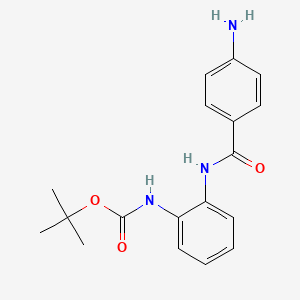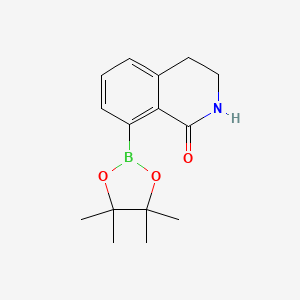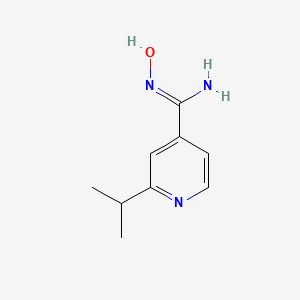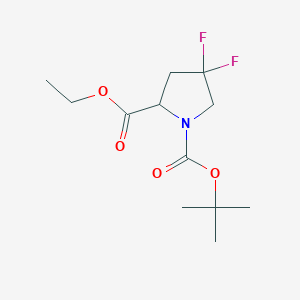![molecular formula C9H7NO3 B13670484 6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
6-Methoxybenzo[c]isoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
6-Methoxybenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
6-Methoxybenzo[c]isoxazole-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxybenzo[c]isoxazole-3-carbaldehyde can be compared with other isoxazole derivatives such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents and biological activities . For example:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-7-8(4-6)10-13-9(7)5-11/h2-5H,1H3 |
InChI Key |
LGWKGWCHLJGQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NOC(=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
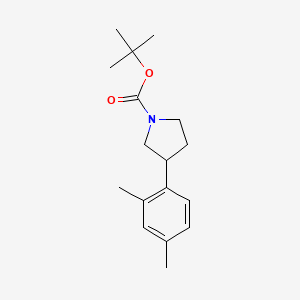


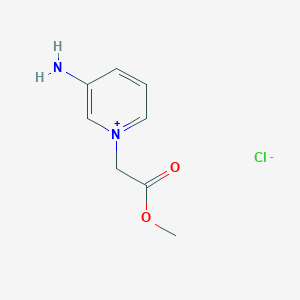
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
